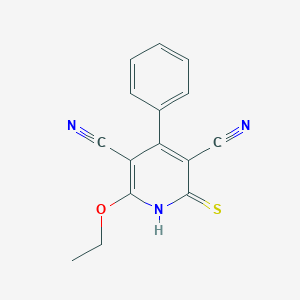

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

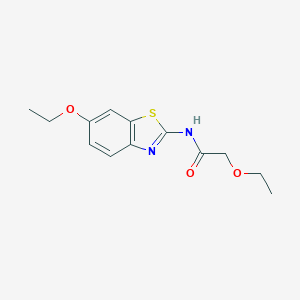

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile, also known as EPPS, is a chemical compound that has gained popularity in scientific research due to its unique properties. EPPS is a heterocyclic compound that contains two carbonitrile groups, a sulfanyl group, and a pyridine ring. Its chemical formula is C16H13N3O2S, and its molecular weight is 319.36 g/mol.

Mécanisme D'action

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile acts as a buffer by accepting or donating protons in solution, thus helping to maintain a stable pH. It is a zwitterionic compound, meaning it has both positive and negative charges in its structure, which allows it to act as a buffer over a broad pH range.

Biochemical and Physiological Effects:

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has been shown to have minimal effects on biological systems, making it an ideal buffer for many applications. It has been used in a variety of studies, including enzyme kinetics, protein stability, and electrophysiology.

Avantages Et Limitations Des Expériences En Laboratoire

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has several advantages over other buffers. It has a high buffering capacity and is effective over a broad pH range. It is also relatively inexpensive and easy to synthesize. However, 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has some limitations, including its low solubility in water and its tendency to form complexes with metal ions, which can interfere with some assays.

Orientations Futures

There are several potential future directions for research involving 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile. One area of interest is the development of new 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile derivatives with improved properties, such as increased solubility or reduced metal ion binding. Another area of interest is the use of 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile in drug delivery systems, as its buffering capacity could help to maintain the stability of drugs in solution. Additionally, 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile could be used in the development of biosensors, as its pH sensitivity could be used to detect changes in biological systems.

Méthodes De Synthèse

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile can be synthesized through a one-pot reaction involving the condensation of ethyl cyanoacetate, phenylacetonitrile, and thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.

Applications De Recherche Scientifique

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has been extensively studied in scientific research due to its ability to act as a buffer in biological and biochemical assays. Its buffering capacity is similar to that of HEPES, another commonly used buffer. 2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile has been shown to be effective in maintaining the pH of solutions in a narrow range, which is essential for many biological and biochemical processes.

Propriétés

Nom du produit |

2-Ethoxy-4-phenyl-6-sulfanyl-3,5-pyridinedicarbonitrile |

|---|---|

Formule moléculaire |

C15H11N3OS |

Poids moléculaire |

281.3 g/mol |

Nom IUPAC |

2-ethoxy-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C15H11N3OS/c1-2-19-14-11(8-16)13(10-6-4-3-5-7-10)12(9-17)15(20)18-14/h3-7H,2H2,1H3,(H,18,20) |

Clé InChI |

GNZKELASMNXPMU-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=C(C(=S)N1)C#N)C2=CC=CC=C2)C#N |

SMILES canonique |

CCOC1=C(C(=C(C(=S)N1)C#N)C2=CC=CC=C2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)

![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)

![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)

![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)